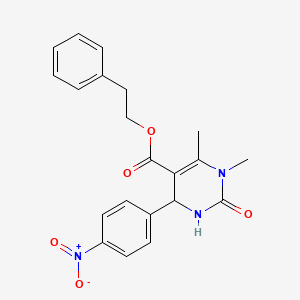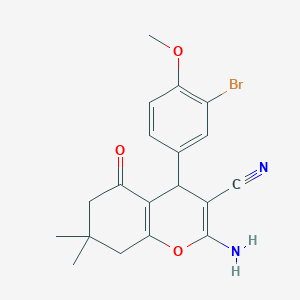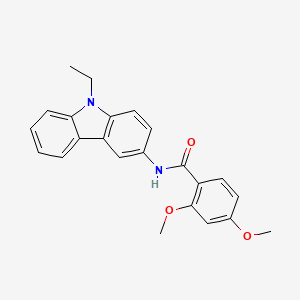
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as DPTP, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. DPTP belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival. 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine inhibits the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is a novel compound that exhibits significant anticancer activity against various cancer cell lines. It is also relatively easy to synthesize and purify. However, there are some limitations to using 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to study its mechanism of action in greater detail to identify potential targets for drug development. Additionally, research could focus on developing more effective formulations of 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine to improve its solubility and bioavailability. Overall, the potential therapeutic applications of 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of diphenylacetyl chloride with 3,4,5-trimethoxybenzoyl piperazine in the presence of a base. The reaction proceeds via an acylation mechanism, resulting in the formation of 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(diphenylacetyl)-4-(3,4,5-trimethoxybenzoyl)piperazine induces cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. It has also been shown to inhibit tumor growth in vivo.
Propriétés
IUPAC Name |
2,2-diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-33-23-18-22(19-24(34-2)26(23)35-3)27(31)29-14-16-30(17-15-29)28(32)25(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,18-19,25H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZHJKRTNLOIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenyl-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215916.png)
![10-(1-methylethylidene)-4-(4-methyl-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215918.png)
![7-bromo-2-[4-(dimethylamino)benzylidene][1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5215934.png)

![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-(4-methylphenyl)-4-oxo-2-butenoate](/img/structure/B5215956.png)

![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)
![N-[2-(dimethylamino)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B5215986.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid](/img/structure/B5215992.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)


![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5216016.png)